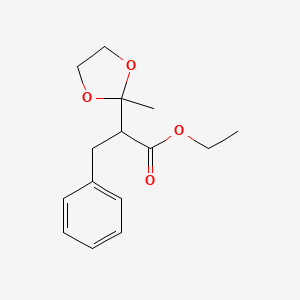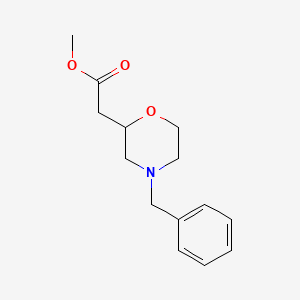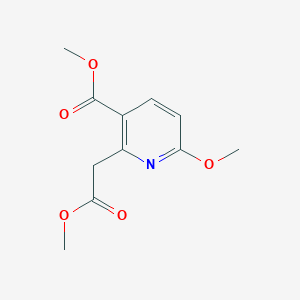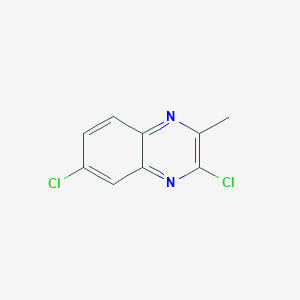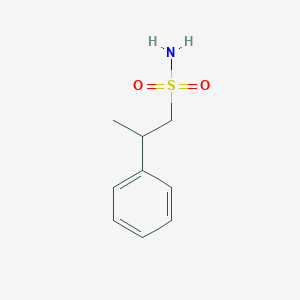
2-Phenylpropane-1-sulfonamide
Vue d'ensemble
Description
2-Phenylpropane-1-sulfonamide is a molecule that contains the sulfonamide functional group . It is a synthetic compound with a molecular weight of 199.27 .
Synthesis Analysis
Sulfonamides, including 2-Phenylpropane-1-sulfonamide, can be synthesized from sulfonic acids or its sodium salts under microwave irradiation . This method has shown good functional group tolerance and high yield. Another method involves the in situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide (NCS), tetrabutylammonium chloride, and water followed by reaction with amine or sodium azide in the same reaction vessel .Molecular Structure Analysis
The InChI code for 2-Phenylpropane-1-sulfonamide is1S/C9H13NO2S/c1-8(7-13(10,11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,10,11,12) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D structure . Chemical Reactions Analysis
Sulfonamides, including 2-Phenylpropane-1-sulfonamide, have been used as activating groups, protecting groups, leaving groups, and as molecular scaffolds in organic synthesis . They have been used in the synthesis of medicinally important compounds .Physical And Chemical Properties Analysis
2-Phenylpropane-1-sulfonamide is a powder at room temperature . It has a molecular weight of 199.27 .Applications De Recherche Scientifique
Catalytic Activity in Enantioselective Synthesis
Sulfonamides derived from camphor, including those similar to 2-phenylpropane-1-sulfonamide, have shown significant catalytic activity in enantioselective synthesis. These compounds are utilized in the addition of diethylzinc to benzaldehyde, yielding products with high enantiomeric excess. The specific structure and substituents of these sulfonamides influence their catalytic efficacy and selectivity, demonstrating their potential in asymmetric catalysis for producing enantiomerically enriched compounds (Kozakiewicz et al., 2010).
Enzyme Inhibition and Antioxidant Properties
Newly synthesized sulfonamides, including those structurally related to 2-phenylpropane-1-sulfonamide, exhibit notable enzyme inhibition against acetylcholine esterase and butyrylcholine esterase, as well as moderate antioxidant activities. These findings suggest their potential application in designing inhibitors for these enzymes, which are relevant in conditions like Alzheimer's disease, and as antioxidants (Danish et al., 2021).
Biological Activities and Molecular Docking
Studies on sulfonamide derivatives, similar to 2-phenylpropane-1-sulfonamide, have explored their electronic properties and biological activities through both experimental and computational approaches. Molecular docking investigations have identified potential antibacterial activities, providing insights into the interaction mechanisms between these sulfonamides and biological targets. This underscores their utility in the development of new antibacterial agents (Vetrivelan, 2018).
Photolysis and Application in Photorepair
The photolysis of sulfonamide bonds in metal complexes has been studied for potential applications in the photorepair of DNA damages, such as the cis,syn-cyclobutane thymine photodimer. This research indicates the versatility of sulfonamides in facilitating photolytic reactions that can contribute to understanding and manipulating DNA repair mechanisms (Aoki et al., 2009).
Synthesis of Sulfonamides as Potential Therapeutics
Innovative methods for the synthesis of sulfonamides have been developed, targeting the production of compounds with high yields and potential as adenosine A2B receptor antagonists. This highlights the ongoing research in optimizing sulfonamide synthesis for pharmaceutical applications, especially in the development of new therapeutic agents (Yan et al., 2006).
Mécanisme D'action
Target of Action
The primary target of 2-Phenylpropane-1-sulfonamide, like other sulfonamides, is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .
Mode of Action
2-Phenylpropane-1-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), thereby preventing PABA from binding to the enzyme . This inhibition disrupts the synthesis of folic acid, leading to a halt in bacterial growth and replication .
Biochemical Pathways
The biochemical pathway affected by 2-Phenylpropane-1-sulfonamide is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . This disruption affects downstream processes that depend on folic acid, such as the synthesis of nucleotides, which are essential for DNA replication .
Pharmacokinetics
This resistance can lead to long residence times in both water and soil matrices
Result of Action
The primary result of 2-Phenylpropane-1-sulfonamide’s action is the inhibition of bacterial growth and replication . By disrupting folic acid synthesis, the compound prevents bacteria from producing the nucleotides needed for DNA replication .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Phenylpropane-1-sulfonamide. For instance, the presence of sulfonamides in the environment, mainly derived from agricultural activities, can cause changes in the population of microbes, potentially impacting human health . Furthermore, the bacteriostatic effect of sulfonamides may lead to the disturbance of the autochthonous bacterial communities when they are released into the environment .
Orientations Futures
Propriétés
IUPAC Name |
2-phenylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-8(7-13(10,11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLOQIXEAPZOSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)N)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001302562 | |
| Record name | β-Methylbenzeneethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylpropane-1-sulfonamide | |
CAS RN |
76653-16-2 | |
| Record name | β-Methylbenzeneethanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76653-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-Methylbenzeneethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



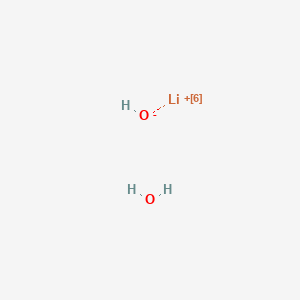
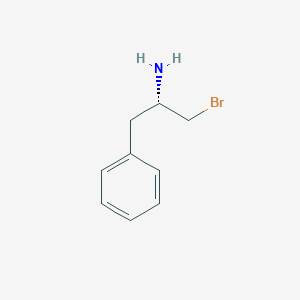
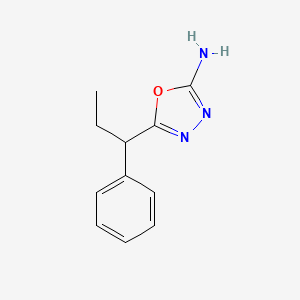
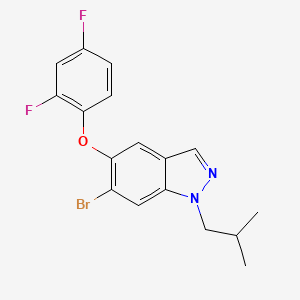
![Tert-butyl 2-[(2,2-dimethylpropyl)amino]acetate](/img/structure/B3283376.png)
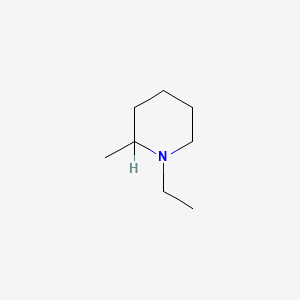
![3-Amino-1-[2-(pyridin-2-yl)ethyl]thiourea](/img/structure/B3283390.png)
![2-[(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoic acid](/img/structure/B3283394.png)
